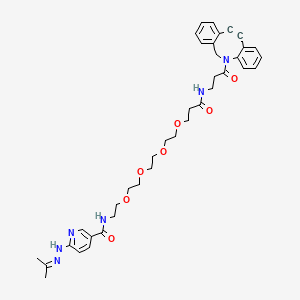

DBCO-PEG4-HyNic

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C38H46N6O7 |

|---|---|

Molecular Weight |

698.8 g/mol |

IUPAC Name |

N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-6-(2-propan-2-ylidenehydrazinyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C38H46N6O7/c1-29(2)42-43-35-14-13-32(27-41-35)38(47)40-18-20-49-22-24-51-26-25-50-23-21-48-19-16-36(45)39-17-15-37(46)44-28-33-9-4-3-7-30(33)11-12-31-8-5-6-10-34(31)44/h3-10,13-14,27H,15-26,28H2,1-2H3,(H,39,45)(H,40,47)(H,41,43) |

InChI Key |

RNFTZVOJVGNSOV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NNC1=NC=C(C=C1)C(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)C |

Origin of Product |

United States |

Foundational & Exploratory

DBCO-PEG4-HyNic structure and functional groups

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the structure, functional groups, and applications of the heterobifunctional linker, DBCO-PEG4-HyNic. It is designed to assist researchers in the fields of bioconjugation, drug delivery, and diagnostics in utilizing this versatile molecule for the synthesis of complex biomolecular conjugates, such as antibody-drug conjugates (ADCs).

Core Structure and Functional Groups

This compound is a sophisticated crosslinker that incorporates three key chemical entities: a Dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG) spacer, and a Hydrazinonicotinamide (HyNic) moiety. This unique combination of functional groups allows for a two-step, orthogonal conjugation strategy, enabling the precise and efficient linking of two different molecules.

-

Dibenzocyclooctyne (DBCO): This is a strained alkyne that serves as the reactive partner in copper-free "click chemistry," specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. The significant ring strain of the cyclooctyne ring allows it to react rapidly and selectively with azide-containing molecules without the need for a cytotoxic copper catalyst. This bioorthogonal reaction is highly efficient and proceeds under mild, physiological conditions, making it ideal for conjugations involving sensitive biomolecules.

-

Polyethylene Glycol (PEG4): The linker contains a hydrophilic spacer consisting of four repeating ethylene glycol units. This PEG4 spacer enhances the solubility of the entire molecule and the resulting conjugate in aqueous buffers. Furthermore, the PEG spacer reduces steric hindrance between the conjugated molecules and can help minimize aggregation.

-

Hydrazinonicotinamide (HyNic): The HyNic group contains a reactive hydrazine moiety. This functional group is used to conjugate the linker to molecules containing a carbonyl group (an aldehyde or a ketone) through the formation of a stable hydrazone bond. This reaction is also highly specific and can be carried out under mild conditions.

The overall structure allows for a sequential and controlled conjugation process. Typically, one biomolecule is functionalized with an azide group to react with the DBCO end of the linker, while a second molecule is modified to contain a carbonyl group for reaction with the HyNic end.

Physicochemical and Quantitative Data

The following table summarizes the key quantitative and physicochemical properties of this compound.

| Property | Value | References |

| Chemical Formula | C₃₈H₄₆N₆O₇ | |

| Molecular Weight | 698.81 g/mol | |

| Purity | >90% | |

| Physical Form | Oil | |

| Solubility | Soluble in DCM, acetonitrile, DMF, and DMSO. | |

| 10 mM in DMSO | ||

| Storage Conditions | Store at -20°C, desiccated. | |

| DBCO Group Stability | DBCO-modified IgG loses about 3-5% of its reactivity toward azides over 4 weeks at 4°C or -20°C. Avoid azide- and thiol-containing buffers for long-term storage. |

Experimental Protocols

The following are detailed, representative protocols for the two key reactions involving this compound. These should be considered as starting points and may require optimization for specific applications.

Protocol 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with an Azide-Modified Antibody

This protocol describes the conjugation of this compound to an antibody that has been previously functionalized with azide groups.

Materials:

-

Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO

-

Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Quenching reagent (optional, e.g., an excess of a small molecule azide)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Preparation of this compound Stock Solution:

-

Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

-

Reaction Setup:

-

To the azide-modified antibody solution, add the this compound stock solution to achieve a 5- to 20-fold molar excess of the linker. The final DMSO concentration in the reaction mixture should ideally be kept below 10% to avoid protein precipitation.

-

Gently mix the reaction solution by pipetting or gentle vortexing.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The optimal reaction time should be determined empirically.

-

-

Quenching (Optional):

-

To quench any unreacted DBCO groups, a small molecule azide can be added in excess and incubated for an additional 30 minutes.

-

-

Purification:

-

Remove the excess, unreacted this compound and any quenching reagent by size-exclusion chromatography (SEC) using an appropriate resin for the size of the antibody.

-

-

Characterization:

-

The resulting this compound-conjugated antibody can be characterized by UV-Vis spectroscopy, mass spectrometry (to determine the degree of labeling), and functional assays to ensure the antibody's binding activity is retained.

-

Protocol 2: Hydrazone Bond Formation with a Carbonyl-Containing Payload

This protocol describes the conjugation of the HyNic-functionalized antibody (from Protocol 1) to a payload molecule containing an aldehyde or ketone group.

Materials:

-

This compound-conjugated antibody

-

Carbonyl-containing payload (e.g., a drug, toxin, or fluorescent dye)

-

Anhydrous DMSO or other suitable organic solvent for the payload

-

Reaction buffer: Aniline-containing buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM aniline, pH 6.0)

-

Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

-

Preparation of Payload Stock Solution:

-

Dissolve the carbonyl-containing payload in a suitable anhydrous organic solvent (e.g., DMSO) to a high concentration.

-

-

Reaction Setup:

-

To the this compound-conjugated antibody solution, add the payload stock solution to achieve a 3- to 10-fold molar excess of the payload.

-

The reaction is typically performed in a slightly acidic buffer (pH 5.5-6.5) to facilitate hydrazone formation. The addition of aniline as a catalyst can significantly increase the reaction rate.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 2-16 hours. The progress of the reaction can be monitored by techniques such as HPLC or SDS-PAGE.

-

-

Purification:

-

Remove the excess, unreacted payload by size-exclusion chromatography, dialysis, or tangential flow filtration.

-

-

Characterization:

-

The final antibody-drug conjugate should be thoroughly characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and in vitro and in vivo efficacy and safety.

-

Visualized Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for creating an antibody-drug conjugate using this compound and the general mechanism of action for such a conjugate.

Caption: Workflow for the synthesis of an antibody-drug conjugate using this compound.

Caption: General mechanism of action for an antibody-drug conjugate.

An In-depth Technical Guide to the Role of the PEG4 Spacer in DBCO Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the function and advantages of incorporating a tetraethylene glycol (PEG4) spacer into dibenzocyclooctyne (DBCO) linkers. DBCO linkers are pivotal in modern bioconjugation, enabling copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) for the precise assembly of complex biomolecules such as antibody-drug conjugates (ADCs). The inclusion of a PEG4 spacer is a critical design choice that significantly enhances the physicochemical and pharmacological properties of the resulting conjugate.

Core Functions and Advantages of the PEG4 Spacer

The PEG4 spacer is a short, hydrophilic chain consisting of four ethylene glycol units. Its integration into a DBCO linker addresses several key challenges in bioconjugation, primarily by mitigating the hydrophobicity of the DBCO moiety and many conjugated payloads.[1][2] This leads to a cascade of beneficial effects.

-

Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic drugs and fluorescent dyes are inherently hydrophobic. When conjugated to a biomolecule like an antibody, this hydrophobicity can lead to aggregation, especially at higher drug-to-antibody ratios (DARs).[1] Aggregation can compromise manufacturing, reduce stability, and accelerate clearance from circulation.[1] The hydrophilic PEG4 spacer acts as a solubilizing agent, effectively shielding hydrophobic components and preventing aggregation.[1] This property is crucial for developing stable ADCs with higher, more effective DARs and enables the use of aqueous buffers during conjugation, minimizing the need for organic co-solvents that can damage sensitive proteins.

-

Minimized Steric Hindrance: The defined length of the PEG4 spacer provides physical distance between the conjugated molecules. This separation reduces steric clashes that could otherwise impair the biological activity of a protein or the function of the attached molecule. For example, it ensures that an antibody's antigen-binding site remains unobstructed after conjugation.

-

Improved Pharmacokinetics (PK): PEGylation, even with short PEG chains, can significantly improve the pharmacokinetic profile of a bioconjugate. The hydrophilic PEG spacer creates a "hydration shell" around the conjugate, which increases its hydrodynamic size. This larger size leads to a slower rate of renal glomerular filtration and prolonged half-life in systemic circulation. The result is a longer circulation time and increased overall drug exposure (AUC) at the target site.

-

Reduced Immunogenicity: The PEG spacer can help mask the conjugated molecule from the immune system, reducing the risk of an immunogenic response. This is particularly important for therapeutic proteins and ADCs, where immunogenicity can lead to rapid clearance and adverse effects.

The logical relationship between the properties of the PEG4 spacer and its functional benefits is illustrated below.

Quantitative Data Presentation

The choice of spacer length is a critical optimization parameter. While a PEG4 spacer provides significant advantages, the optimal length can depend on the specific application, including the nature of the antibody, payload, and target. The following tables summarize quantitative data comparing the effects of different PEG linker lengths.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance (Data synthesized from a study on a non-binding IgG conjugated to MMAE with a DAR of 8)

| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |

| No PEG | ~8.5 | 1.0x |

| PEG4 | ~4.2 | ~2.0x Slower |

| PEG8 | ~2.1 | ~4.0x Slower |

| PEG12 | ~2.0 | ~4.3x Slower |

Note: As PEG chain length increases, the ADC's clearance slows, and its exposure (AUC) increases, plateauing around 8 PEG units in the cited study. This demonstrates the significant pharmacokinetic advantage conferred by even short PEG spacers like PEG4.

Table 2: Effect of Mini-PEG Spacer Length on Receptor Binding Affinity (Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR))

| PEG Linker Length | IC50 (nM) | Interpretation |

| PEG2 | 3.1 ± 0.2 | Higher Binding Affinity |

| PEG3 | 3.9 ± 0.3 | - |

| PEG4 | 5.4 ± 0.4 | Lower Binding Affinity |

| PEG6 | 5.8 ± 0.3 | Lower Binding Affinity |

Note: In this specific receptor-ligand interaction study, shorter mini-PEG linkers resulted in a lower IC50 value, indicating higher binding affinity. This highlights that while longer PEGs can improve PK, they may also introduce excessive flexibility or steric hindrance that can negatively impact binding in some contexts, requiring empirical optimization.

Experimental Protocols

This section provides a detailed, generalized methodology for the two-step conjugation of a payload to an antibody using a heterobifunctional DBCO-PEG4-NHS Ester linker.

Workflow Overview

The overall process involves first activating the antibody with the DBCO-PEG4-NHS ester, which reacts with primary amines (lysine residues). After purification, the DBCO-activated antibody is reacted with an azide-containing molecule (payload) via a copper-free click reaction.

Protocol 1: Antibody Activation with DBCO-PEG4-NHS Ester

This protocol details the reaction between the NHS ester moiety of the linker and primary amines on the antibody.

-

Materials:

-

Antibody of interest (1-5 mg/mL)

-

Amine-free buffer: PBS (pH 7.4), HEPES, or Borate buffer. Avoid Tris and glycine.

-

DBCO-PEG4-NHS Ester

-

Anhydrous DMSO or DMF

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

-

-

Procedure:

-

Antibody Preparation: Prepare the antibody in an amine-free buffer at a concentration of 1-5 mg/mL.

-

Linker Solution Preparation: Immediately before use, dissolve the DBCO-PEG4-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution. NHS esters are moisture-sensitive; allow the vial to reach room temperature before opening to prevent condensation.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the DBCO-PEG4-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice, with gentle mixing.

-

Purification: Remove excess, unreacted DBCO-PEG4-NHS ester using a desalting column equilibrated with the reaction buffer (e.g., PBS). This step is critical to prevent the unreacted linker from interfering with subsequent steps.

-

Protocol 2: Copper-Free Click Reaction with Azide-Modified Payload

This protocol describes the strain-promoted alkyne-azide cycloaddition (SPAAC) between the DBCO-activated antibody and an azide-containing molecule.

-

Materials:

-

DBCO-activated antibody (from Protocol 1)

-

Azide-modified payload (drug, dye, etc.)

-

Reaction Buffer (e.g., PBS)

-

Purification system (e.g., Size-Exclusion Chromatography - SEC)

-

-

Procedure:

-

Prepare Reactants: The azide-containing payload should be dissolved in a compatible solvent (e.g., DMSO) and added to the DBCO-activated antibody solution.

-

Click Reaction: Add a molar excess (typically 1.5 to 5 equivalents) of the azide-payload to the DBCO-antibody solution.

-

Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. The reaction is often faster at higher concentrations and temperatures (up to 37°C).

-

Final Purification: Purify the final antibody conjugate to remove any unreacted payload and other impurities. Size-exclusion chromatography (SEC) is commonly used to separate the larger conjugate from smaller molecules.

-

Characterization: Characterize the final conjugate to determine the drug-to-antibody ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry. The degree of DBCO incorporation can be estimated by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).

-

References

The Strategic Advantage of Copper-Free Click Chemistry: An In-depth Technical Guide to DBCO-PEG4-HyNic

For Researchers, Scientists, and Drug Development Professionals

The advent of copper-free click chemistry has revolutionized the field of bioconjugation, offering a powerful toolkit for the precise and efficient labeling of biomolecules. At the forefront of this innovation is the heterobifunctional linker, DBCO-PEG4-HyNic. This technical guide provides a comprehensive overview of the core benefits of utilizing this compound, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in drug development and other scientific disciplines. By leveraging the dual reactivity of this linker, scientists can achieve site-specific conjugation with high yields and exceptional biocompatibility, paving the way for the next generation of targeted therapeutics, diagnostics, and research tools.

Core Principles and Advantages

This compound is a versatile molecule that combines three key components, each contributing to its exceptional utility in bioconjugation:

-

Dibenzocyclooctyne (DBCO): This moiety is the cornerstone of copper-free click chemistry, participating in a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.[1] The inherent ring strain of the DBCO group allows for a rapid and highly selective reaction with azide-functionalized molecules without the need for a cytotoxic copper catalyst.[2][3] This bioorthogonality ensures that the reaction proceeds with minimal side reactions within complex biological systems.[3][4]

-

Polyethylene Glycol (PEG4): The four-unit polyethylene glycol spacer enhances the hydrophilic properties of the linker. This increased water solubility is crucial for biological applications, preventing aggregation and improving the pharmacokinetic profile of the resulting conjugate. The PEG spacer also provides a flexible connection, minimizing steric hindrance between the conjugated biomolecules.

-

Hydrazinonicotinamide (HyNic): The HyNic group provides a second, orthogonal reactive handle. It reacts specifically with aldehydes to form a stable hydrazone bond. This chemoselective ligation is particularly useful for conjugating payloads or other molecules to biomolecules that have been engineered to contain an aldehyde group.

The combination of these three components in a single linker offers a multitude of benefits:

-

Biocompatibility: The elimination of the copper catalyst makes this chemistry ideal for applications involving live cells and in vivo studies.

-

High Efficiency and Specificity: Both the SPAAC and hydrazone ligation reactions are highly selective and proceed with high to quantitative yields.

-

Mild Reaction Conditions: Conjugation reactions can be performed in aqueous buffers at or near physiological pH and temperature, preserving the integrity and function of sensitive biomolecules.

-

Controlled, Two-Step Conjugation: The orthogonal nature of the DBCO and HyNic reactive groups allows for a controlled, sequential conjugation strategy. This is particularly advantageous for creating complex bioconjugates, such as antibody-drug conjugates (ADCs), where precise control over the drug-to-antibody ratio (DAR) is critical.

Quantitative Data

The efficiency and stability of the conjugation chemistries enabled by this compound are critical for their successful application. The following tables summarize key quantitative data for the two reaction steps.

Table 1: Reaction Kinetics of DBCO-Azide Cycloaddition

| Cyclooctyne | Reactant | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| DBCO | Benzyl Azide | ~0.1 - 1.0 |

Note: Reaction rates are dependent on the specific reactants, solvent, and temperature.

Table 2: Hydrazone Formation with HyNic - Yield and Stability

| Condition | Yield | Stability | Reference |

| pH 0.5 - 5.5 | Independent of pH | - | |

| 2.1 mM precursor, 70°C, 10 min | 85% | - | |

| pH 7.5, 37°C | - | Stable | |

| pH 4.0 | - | Slow decomposition (up to 31% in 5 hours) |

Experimental Protocols

The following are detailed methodologies for performing a two-step bioconjugation using a bifunctional linker like this compound. This example outlines the creation of an antibody-drug conjugate (ADC) where an azide-modified antibody is first reacted with the DBCO group of the linker, followed by conjugation of an aldehyde-containing drug payload to the HyNic moiety.

Protocol 1: Antibody Modification with this compound

Materials:

-

Azide-modified antibody (in PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Desalting column

Procedure:

-

Antibody Preparation: Prepare the azide-modified antibody at a concentration of 1-10 mg/mL in PBS, pH 7.4.

-

Linker Preparation: Immediately before use, dissolve this compound in DMSO to a stock concentration of 10 mM.

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution. The final DMSO concentration should be kept below 20%.

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Purification: Remove the excess, unreacted this compound using a desalting column equilibrated with PBS, pH 7.4.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the DBCO group at approximately 310 nm.

Protocol 2: Hydrazone Ligation of Aldehyde-Payload to HyNic-Modified Antibody

Materials:

-

This compound modified antibody (from Protocol 1)

-

Aldehyde-containing drug payload

-

Anhydrous DMSO (if payload is not water-soluble)

-

Conjugation Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0-7.0)

-

Desalting column or other purification system (e.g., HPLC)

Procedure:

-

Payload Preparation: Dissolve the aldehyde-containing drug payload in DMSO to a desired stock concentration.

-

Conjugation Reaction:

-

Add a 1.5- to 10-fold molar excess of the aldehyde-payload stock solution to the HyNic-modified antibody solution in conjugation buffer.

-

Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C. The reaction can be monitored by observing the formation of the bis-aryl hydrazone, which absorbs light at approximately 350 nm.

-

-

Purification: Purify the resulting antibody-drug conjugate using a desalting column, size-exclusion chromatography (SEC), or hydrophobic interaction chromatography (HIC) to remove excess payload and other reagents.

-

Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to the use of this compound in bioconjugation.

References

DBCO-PEG4-HyNic: A Comprehensive Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility and stability properties of DBCO-PEG4-HyNic, a heterobifunctional linker crucial for the development of targeted therapeutics and bioconjugates. Understanding these core characteristics is paramount for ensuring the efficacy, reproducibility, and shelf-life of resulting conjugates. This document synthesizes available data, offers detailed experimental protocols, and presents visual workflows to facilitate practical application in a research and development setting.

Core Properties of this compound

This compound is a versatile linker comprised of a dibenzocyclooctyne (DBCO) group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a 6-hydrazinonicotinamide (HyNic) moiety. The DBCO group enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction ideal for conjugating to azide-modified molecules in sensitive biological systems. The HyNic group provides a reactive handle for conjugation to aldehydes and ketones, forming a stable hydrazone linkage. The inclusion of the PEG4 spacer enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance.[1]

Solubility Profile

The solubility of this compound is a critical factor for its effective use in various bioconjugation reactions. While comprehensive quantitative data across a wide range of solvents is not extensively published, available information and data from structurally similar compounds provide a strong indication of its solubility characteristics.

Table 1: Quantitative and Qualitative Solubility of this compound and Related Compounds

| Compound | Solvent | Solubility | Concentration | Notes |

| This compound | DMSO | Soluble | 10 mM | As stated by a supplier.[2] |

| DCM | Soluble | Not specified | Qualitative data from supplier.[1] | |

| Acetonitrile | Soluble | Not specified | Qualitative data from supplier.[1] | |

| DMF | Soluble | Not specified | Qualitative data from supplier.[1] | |

| DBCO-PEG4-NHS Ester | Aqueous Buffer | Soluble | Up to 1.5 mM | Data for a closely related compound. |

| DBCO-PEG4-Maleimide | Aqueous Buffer | Soluble | Up to 6.6 mM | Data for a related compound. |

Note: The hydrophilic PEG4 spacer is designed to improve aqueous compatibility. However, for practical applications, it is recommended to first dissolve this compound in a water-miscible organic solvent such as DMSO or DMF before adding it to an aqueous reaction buffer.

Stability Profile and Storage Recommendations

The stability of this compound is essential for its successful application and the long-term viability of its conjugates. The dibenzocyclooctyne (DBCO) group is known for its thermal stability.

Table 2: Stability and Recommended Storage Conditions for this compound

| Condition | Recommendation | Rationale |

| Solid Form Storage | Store at -20°C in a dry, dark environment. | Minimizes degradation over long-term storage. |

| Solution Storage | Store solutions in anhydrous solvents (e.g., DMSO) at -20°C for short-term or -80°C for long-term. Aliquot to avoid repeated freeze-thaw cycles. | Prevents hydrolysis and degradation in solution. |

| pH Considerations | For conjugation reactions, a pH range of 6.0-9.0 is generally recommended for reactions involving primary amines with related NHS esters. The HyNic-aldehyde reaction is typically performed at a slightly acidic pH (around 6.0) to facilitate hydrazone formation. | Optimizes reaction efficiency and minimizes side reactions. |

| Incompatible Reagents | Avoid strong acids/alkalis and strong oxidizing/reducing agents. Buffers containing azides should be avoided as they can react with the DBCO group. | Prevents degradation or unwanted reactions of the linker. |

A study on a DBCO-modified antibody showed that it loses only about 3-5% of its reactivity towards azides over 4 weeks when stored at 4°C or -20°C, indicating good stability of the DBCO moiety.

Experimental Protocols

The following are detailed methodologies for key experiments related to the solubility and stability of this compound.

Protocol for Determining Solubility

This protocol outlines a method to determine the solubility of this compound in a given solvent.

References

An In-depth Technical Guide to Heterobifunctional Crosslinkers for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional crosslinkers are indispensable reagents in the fields of biochemistry, drug development, and diagnostics.[1] These molecules possess two different reactive functional groups, enabling the covalent linkage of two distinct biomolecules in a controlled and stepwise manner.[2] This targeted approach minimizes the formation of unwanted homodimers and polymers, a common issue with homobifunctional crosslinkers, thus facilitating the creation of precisely defined bioconjugates.[3] This guide provides a comprehensive technical overview of heterobifunctional crosslinkers, their reaction chemistries, applications, and detailed experimental protocols to aid researchers in their effective utilization.

Core Concepts of Heterobifunctional Crosslinking

The strategic advantage of heterobifunctional crosslinkers lies in their ability to orchestrate a sequential conjugation process. This is achieved by selecting a crosslinker with two distinct reactive moieties, each targeting a different functional group on the biomolecules to be conjugated. The most commonly targeted functional groups on proteins are primary amines (-NH₂) found on lysine residues and the N-terminus, and sulfhydryl groups (-SH) on cysteine residues.[4]

The general structure of a heterobifunctional crosslinker consists of three key components: two different reactive end groups and a spacer arm that connects them. The nature of the reactive groups dictates the targeting specificity, while the spacer arm's length and composition influence the properties of the final conjugate, such as its solubility and steric hindrance.

Classification of Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are broadly categorized based on the reactivity of their functional groups. The selection of an appropriate crosslinker is contingent on the available functional groups on the target biomolecules and the desired characteristics of the bioconjugate.

Amine-Reactive and Sulfhydryl-Reactive Crosslinkers

This is the most widely used class of heterobifunctional crosslinkers.[5] One end features an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines. The other end contains a sulfhydryl-reactive group, like a maleimide, which specifically targets free sulfhydryl groups. The significant difference in the optimal pH for these reactions allows for a highly controlled, two-step conjugation process.

Carbonyl-Reactive and Other Chemistries

Other classes of heterobifunctional crosslinkers include those with carbonyl-reactive groups (e.g., hydrazides) that can target oxidized carbohydrates. Photoreactive crosslinkers, containing groups like aryl azides or diazirines, offer temporal control as they remain inert until activated by UV light, at which point they can form covalent bonds with nearby molecules.

Data Presentation: Comparison of Common Heterobifunctional Crosslinkers

The following tables summarize the properties of various commonly used heterobifunctional crosslinkers to facilitate selection for specific applications.

Table 1: Properties of Common Heterobifunctional Crosslinkers

| Crosslinker | Reactive Group 1 (Target) | Reactive Group 2 (Target) | Spacer Arm Length (Å) | Cleavable | Water Soluble |

| SMCC | NHS-ester (Amine) | Maleimide (Sulfhydryl) | 8.3 | No | No |

| Sulfo-SMCC | Sulfo-NHS-ester (Amine) | Maleimide (Sulfhydryl) | 8.3 | No | Yes |

| SPDP | NHS-ester (Amine) | Pyridyldithiol (Sulfhydryl) | 6.8 | Yes (Disulfide) | No |

| Sulfo-LC-SPDP | Sulfo-NHS-ester (Amine) | Pyridyldithiol (Sulfhydryl) | 6.8 | Yes (Disulfide) | Yes |

| SATA | NHS-ester (Amine) | Thiol (protected) (Sulfhydryl) | 2.8 | No | No |

| SAT(PEG)4 | NHS-ester (Amine) | Thiol (protected) (Sulfhydryl) | 25.7 | No | Yes |

| Sulfo-SDA | Sulfo-NHS-ester (Amine) | Photoreactive Aryl Azide | 9.2 | No | Yes |

Data sourced from various product data sheets and technical guides.

Table 2: Advantages and Disadvantages of Crosslinker Classes

| Crosslinker Class | Advantages | Disadvantages |

| Non-Cleavable | High stability, forms permanent bonds, well-established protocols. | Complicates mass spectrometry analysis of crosslinked peptides. Irreversible linkage may not be suitable for all applications. |

| Cleavable | Allows for the release of conjugated molecules under specific conditions (e.g., reducing agents, low pH). Simplifies mass spectrometry data analysis. | Can be less stable under certain physiological conditions. May require additional experimental steps for cleavage. |

| PEGylated | Enhances solubility and stability of conjugates. Reduces immunogenicity. Prolongs circulation half-life in vivo. | Can introduce steric hindrance. May increase the overall size of the conjugate significantly. |

| Non-PEGylated | Smaller in size, less likely to cause steric hindrance. | May result in conjugates with poor solubility or stability. |

| Photoreactive | Provides temporal control over the crosslinking reaction. Can capture transient or weak interactions. | Requires UV light activation, which can potentially damage biomolecules. Non-specific insertion can lead to a heterogeneous mixture of products. |

Mandatory Visualizations

General Structure of a Heterobifunctional Crosslinker

Caption: General structure of a heterobifunctional crosslinker.

Two-Step Bioconjugation Workflow

Caption: Workflow for a two-step bioconjugation reaction.

Antibody-Drug Conjugate (ADC) Synthesis Workflow

Caption: Experimental workflow for ADC synthesis.

Experimental Protocols

Detailed Protocol for a Two-Step Bioconjugation using Sulfo-SMCC

This protocol outlines the conjugation of a protein containing primary amines (Protein-NH₂) to a protein containing free sulfhydryls (Protein-SH) using the water-soluble heterobifunctional crosslinker, Sulfo-SMCC.

Materials:

-

Protein-NH₂ (e.g., an antibody)

-

Protein-SH (e.g., an enzyme or peptide)

-

Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

-

Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

-

Desalting columns

-

Reaction tubes

Procedure:

Step 1: Preparation of Reagents

-

Equilibrate the vial of Sulfo-SMCC to room temperature before opening to prevent moisture condensation.

-

Prepare the Protein-NH₂ and Protein-SH in the Conjugation Buffer. Ensure the buffer is free of primary amines (e.g., Tris) and sulfhydryls.

-

For proteins without free sulfhydryls, they can be introduced by reducing disulfide bonds with a reducing agent like DTT or TCEP, or by modifying primary amines with reagents like SATA. If a reducing agent is used, it must be removed prior to the maleimide reaction.

Step 2: Activation of Protein-NH₂ with Sulfo-SMCC

-

Immediately before use, prepare a stock solution of Sulfo-SMCC in an appropriate solvent (e.g., water or DMSO).

-

Add a 10- to 50-fold molar excess of the Sulfo-SMCC solution to the Protein-NH₂ solution. The optimal molar excess depends on the protein concentration.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

-

Remove the excess, unreacted Sulfo-SMCC from the activated Protein-NH₂ using a desalting column equilibrated with the Conjugation Buffer.

Step 3: Conjugation of Activated Protein-NH₂ to Protein-SH

-

Immediately add the Protein-SH to the purified, maleimide-activated Protein-NH₂.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The reaction should be carried out at a pH between 6.5 and 7.5 for optimal maleimide reactivity.

-

To quench the reaction, a small molecule containing a sulfhydryl group (e.g., cysteine or β-mercaptoethanol) can be added to react with any remaining maleimide groups.

Step 4: Purification of the Bioconjugate

-

Purify the final conjugate from unreacted proteins and quenching reagents using size-exclusion chromatography or dialysis.

-

Characterize the conjugate to determine the conjugation efficiency and functionality.

Detailed Protocol for Antibody-Drug Conjugate (ADC) Preparation

This protocol describes a general method for creating an ADC by conjugating a cytotoxic drug to a monoclonal antibody (mAb) via its hinge-region sulfhydryl groups.

Materials:

-

Monoclonal Antibody (mAb)

-

Drug-Linker construct with a maleimide group

-

Reducing agent (e.g., DTT or TCEP)

-

Conjugation Buffer: PBS with 1 mM DTPA, pH 7.4

-

Quenching solution (e.g., N-acetylcysteine)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

Step 1: Antibody Reduction

-

Prepare the mAb in the Conjugation Buffer.

-

Add a controlled molar excess of the reducing agent (e.g., 2-5 equivalents of TCEP) to the mAb solution to selectively reduce the interchain disulfide bonds in the hinge region.

-

Incubate the reaction at 37°C for 30-90 minutes.

-

Remove the excess reducing agent using a desalting column equilibrated with Conjugation Buffer.

Step 2: Conjugation

-

Immediately add the maleimide-functionalized Drug-Linker construct to the reduced mAb solution. A typical molar excess of the Drug-Linker is 1.5 to 5-fold over the number of available sulfhydryl groups.

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, with gentle mixing.

-

Quench the reaction by adding an excess of the quenching solution to cap any unreacted maleimide groups.

Step 3: Purification and Characterization

-

Purify the ADC from unconjugated drug-linker, mAb, and other reaction components using a suitable chromatography method, such as size-exclusion or hydrophobic interaction chromatography.

-

Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and biological activity.

Protocol for a Protein-Protein Interaction Study using a Photoreactive Crosslinker

This protocol outlines a method to identify protein-protein interactions using a heterobifunctional crosslinker containing an NHS-ester and a photoreactive group (e.g., an aryl azide).

Materials:

-

Bait protein

-

Cell lysate or purified potential interacting proteins

-

NHS-ester-aryl azide crosslinker

-

Reaction Buffer: Amine-free buffer, pH 7.2-8.0

-

UV lamp (e.g., 365 nm)

-

SDS-PAGE and Western blotting reagents

Procedure:

Step 1: Labeling the Bait Protein

-

In a dark or red-lit room, dissolve the NHS-ester-aryl azide crosslinker in an appropriate solvent (e.g., DMSO).

-

Add the crosslinker solution to the purified bait protein in the Reaction Buffer.

-

Incubate for 30-60 minutes at room temperature to allow the NHS-ester to react with the primary amines on the bait protein.

-

Remove the excess, unreacted crosslinker using a desalting column.

Step 2: Crosslinking Reaction

-

Add the labeled bait protein to the cell lysate or solution of potential interacting proteins.

-

Allow the proteins to interact for a sufficient amount of time (e.g., 30-60 minutes).

-

Expose the sample to UV light for a specified duration to activate the photoreactive group and induce crosslinking to interacting partners. The optimal wavelength and exposure time will depend on the specific photoreactive group.

Step 3: Analysis

-

Analyze the crosslinked sample by SDS-PAGE. Crosslinked complexes will appear as higher molecular weight bands.

-

Perform a Western blot using an antibody against the bait protein to identify the crosslinked complexes.

-

For identification of the unknown interacting partner, the high molecular weight band can be excised from the gel and analyzed by mass spectrometry.

Conclusion

Heterobifunctional crosslinkers are powerful and versatile tools that have significantly advanced the field of bioconjugation. Their ability to facilitate controlled, stepwise reactions has enabled the creation of highly specific and well-defined bioconjugates for a wide range of applications, from fundamental research into protein-protein interactions to the development of targeted therapeutics like ADCs. A thorough understanding of the available chemistries, careful selection of the appropriate crosslinker, and optimization of reaction protocols are crucial for the successful implementation of this technology. This guide provides the foundational knowledge and practical methodologies to empower researchers in harnessing the full potential of heterobifunctional crosslinkers in their scientific endeavors.

References

Methodological & Application

Application Notes and Protocols for Labeling Proteins with DBCO-PEG4-HyNic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation techniques are fundamental to advancing biological research and therapeutic development. The ability to specifically and stably label proteins with functional moieties such as fluorophores, small molecules, or other biomolecules is crucial for a wide range of applications including in vivo imaging, antibody-drug conjugates (ADCs), and the study of protein interactions.[] DBCO-PEG4-HyNic is a heterobifunctional linker that offers a versatile platform for protein modification.[2][3]

This linker incorporates two distinct reactive functionalities:

-

Dibenzocyclooctyne (DBCO): An amine-reactive group that enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient and bioorthogonal click chemistry reaction.[4][5] This allows for the specific attachment of azide-containing molecules to the DBCO-modified protein.

-

Hydrazinonicotinamide (HyNic): A hydrazine-containing moiety that can react with aldehydes to form a stable hydrazone bond. This functionality is also widely used for radiolabeling with isotopes like Technetium-99m (99mTc).

The polyethylene glycol (PEG4) spacer enhances the solubility and reduces steric hindrance of the linker, which can improve conjugation efficiency and the biological activity of the final conjugate.

This document provides a detailed, step-by-step guide for labeling proteins with this compound, including protocols for protein modification, purification, and characterization.

Principle of the Method

The labeling of a protein with this compound is a two-step process. First, the HyNic moiety of the linker is activated to react with primary amines (e.g., the epsilon-amino group of lysine residues) on the surface of the target protein. This is typically achieved using an N-hydroxysuccinimide (NHS) ester-activated version of the linker, such as this compound NHS ester. The NHS ester reacts with the amine to form a stable amide bond.

Once the protein is functionalized with the DBCO group, it can then be conjugated to any azide-containing molecule of interest via the SPAAC reaction. This "click" reaction is highly specific and proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst.

Materials and Reagents

| Material/Reagent | Supplier | Catalog Number |

| This compound NHS Ester | (Example) BroadPharm | BP-22365 |

| Target Protein | - | - |

| Phosphate Buffered Saline (PBS), pH 7.4 | (Example) Thermo Fisher Scientific | 10010023 |

| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | (Example) Sigma-Aldrich | D4551 or D8418 |

| Zeba™ Spin Desalting Columns, 7K MWCO | (Example) Thermo Fisher Scientific | 89882 |

| Bicinchoninic Acid (BCA) Protein Assay Kit | (Example) Thermo Fisher Scientific | 23225 |

| UV-Vis Spectrophotometer | - | - |

| Microcentrifuge | - | - |

Experimental Protocols

Protocol 1: Modification of Protein with this compound NHS Ester

This protocol describes the covalent attachment of the this compound linker to a target protein via its primary amines.

1. Preparation of Protein:

-

Dissolve the target protein in PBS (pH 7.4) at a concentration of 1-10 mg/mL.

-

If the protein solution contains primary amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA), they must be removed. This can be achieved by dialysis against PBS or by using a desalting column.

2. Preparation of this compound NHS Ester Stock Solution:

-

Immediately before use, prepare a 10 mM stock solution of this compound NHS ester in anhydrous DMF or DMSO.

-

Note: The NHS ester is moisture-sensitive. Ensure the solvent is anhydrous and cap the vial tightly when not in use.

3. Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the this compound NHS ester stock solution to the protein solution. The optimal molar excess may need to be determined empirically for each protein.

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. Alternatively, the reaction can be carried out overnight at 4°C.

4. Removal of Excess Linker:

-

After the incubation period, remove the unreacted this compound NHS ester using a desalting column (e.g., Zeba™ Spin Desalting Column) according to the manufacturer's instructions. The eluate will contain the DBCO-labeled protein.

Protocol 2: Characterization of DBCO-Labeled Protein

1. Protein Concentration Determination:

-

Determine the concentration of the purified DBCO-labeled protein using a standard protein assay such as the BCA assay.

2. Determination of the Degree of Labeling (DOL):

-

The DOL, which is the average number of DBCO molecules per protein molecule, can be determined using UV-Vis spectrophotometry.

-

Measure the absorbance of the labeled protein at 280 nm (A280) and 309 nm (A309). The DBCO group has a characteristic absorbance maximum at approximately 309 nm.

-

The DOL can be calculated using the following formula:

DOL = (A309 × ε_protein) / [(A280 - (CF × A309)) × ε_DBCO]

Where:

-

A280 and A309 are the absorbances of the labeled protein at 280 nm and 309 nm, respectively.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

-

ε_DBCO is the molar extinction coefficient of the DBCO group at 309 nm (approximately 12,000 M⁻¹cm⁻¹).

-

CF is a correction factor for the absorbance of the DBCO group at 280 nm (typically around 0.3).

-

Protocol 3: SPAAC "Click" Reaction with an Azide-Containing Molecule

This protocol describes the conjugation of the DBCO-labeled protein to an azide-containing molecule of interest.

1. Reaction Setup:

-

Dissolve the azide-containing molecule in a compatible buffer (e.g., PBS).

-

Add the azide-containing molecule to the purified DBCO-labeled protein at a 1.5- to 10-fold molar excess.

2. Incubation:

-

Incubate the reaction mixture at room temperature for 2-12 hours. The reaction time may vary depending on the specific reactants and their concentrations. For some reactions, incubation at 4°C overnight may be beneficial.

3. Purification of the Final Conjugate:

-

Purify the final protein conjugate to remove any unreacted azide-containing molecule. The purification method will depend on the properties of the final conjugate and may include size-exclusion chromatography (SEC), dialysis, or affinity chromatography.

Data Presentation

Table 1: Recommended Molar Excess of this compound NHS Ester for Protein Labeling

| Protein Concentration | Molar Excess of Linker |

| 1-2 mg/mL | 20-fold |

| 2-5 mg/mL | 15-fold |

| 5-10 mg/mL | 10-fold |

Table 2: Example Characterization Data for a DBCO-Labeled Antibody (IgG)

| Parameter | Value |

| Initial Antibody Concentration | 5 mg/mL |

| Molar Excess of Linker Used | 15-fold |

| A280 of Labeled Antibody | 1.35 |

| A309 of Labeled Antibody | 0.18 |

| Calculated Protein Concentration | 4.8 mg/mL |

| Calculated Degree of Labeling (DOL) | 3.5 |

Visualizations

Caption: Experimental workflow for labeling a protein with this compound and subsequent conjugation.

Caption: Chemical pathway for protein labeling with this compound and subsequent SPAAC conjugation.

References

- 2. conju-probe.com [conju-probe.com]

- 3. DBCO Linkers | Conju-Probe | Enable Bioconjugation [conju-probe.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Preparation of Protein A Membrane Adsorbers Using Strain-Promoted, Copper-Free Dibenzocyclooctyne (DBCO)-Azide Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Surface Immobilization of Peptides using DBCO-PEG4-HyNic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise immobilization of peptides onto surfaces is a cornerstone of modern biotechnology, enabling advancements in biosensors, microarrays, targeted drug delivery, and cell-surface interaction studies. A critical component in this process is the choice of linker used to attach the peptide to the surface. The DBCO-PEG4-HyNic linker is a heterobifunctional molecule designed for highly efficient and specific bioconjugation.

This linker features two distinct reactive groups:

-

Dibenzocyclooctyne (DBCO): This group reacts with azide moieties via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This "click chemistry" reaction is bioorthogonal, proceeding rapidly at room temperature without the need for a cytotoxic copper catalyst, making it ideal for use with sensitive biological molecules.[1][2]

-

Hydrazinonicotinamide (HyNic): This hydrazine group reacts specifically with aldehydes, such as 4-formylbenzamide (4FB), to form a stable bis-arylhydrazone bond.[3][4] This bond is stable across a wide pH range (2.0-10.0) and at temperatures up to 92°C.[4]

-

PEG4 Spacer: A short polyethylene glycol (PEG) spacer enhances the hydrophilicity of the linker, which helps to reduce non-specific binding to the surface and minimizes steric hindrance, allowing the immobilized peptide to maintain its native conformation and activity.

This application note provides a detailed protocol for the two-step immobilization of peptides onto a surface using the this compound linker. The process involves first functionalizing the surface with an azide group, followed by the attachment of the peptide via the this compound linker.

Materials and Reagents

-

Azide-functionalized surface (e.g., azide-coated glass slide, microarray plate, or sensor chip)

-

This compound linker

-

Peptide of interest with a C-terminal or N-terminal aldehyde group (or a lysine residue modified to carry an aldehyde)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 100 mM Phosphate Buffer, 150 mM NaCl, pH 6.0

-

Catalyst Buffer (optional but recommended): 100 mM Aniline in Reaction Buffer

-

Washing Buffer (e.g., PBS with 0.05% Tween-20)

-

Deionized (DI) water

-

Nitrogen gas for drying

Experimental Protocols

Protocol 1: Surface Preparation and Linker Attachment

This protocol describes the attachment of the this compound linker to an azide-functionalized surface.

-

Prepare Linker Solution: Immediately before use, dissolve the this compound linker in anhydrous DMF or DMSO to a final concentration of 1-10 mM.

-

Surface Incubation: Apply the linker solution to the azide-functionalized surface, ensuring the entire surface is covered.

-

Reaction: Incubate the surface in a humidified chamber for 2-4 hours at room temperature, or overnight at 4°C. The SPAAC reaction between the DBCO group of the linker and the azide on the surface will proceed to form a stable triazole linkage.

-

Washing: After incubation, wash the surface thoroughly to remove any unreacted linker. Perform sequential washes with DMF/DMSO, DI water, and finally the Reaction Buffer.

-

Drying: Dry the surface under a gentle stream of nitrogen gas. The surface is now functionalized with HyNic groups and is ready for peptide immobilization.

Protocol 2: Peptide Immobilization

This protocol details the conjugation of an aldehyde-containing peptide to the HyNic-functionalized surface.

-

Prepare Peptide Solution: Dissolve the aldehyde-modified peptide in the Reaction Buffer (pH 6.0) to a desired concentration (e.g., 0.1-1 mg/mL). A 2-5 fold molar excess of the peptide relative to the estimated surface density of the linker is recommended to achieve high conjugation efficiency.

-

Catalyst Addition (Optional): For enhanced reaction kinetics, the addition of aniline as a catalyst is recommended. If using, add the Catalyst Buffer to the peptide solution to a final aniline concentration of 10-100 mM. The presence of aniline can increase the reaction rate by 10-100 fold.

-

Peptide Conjugation: Apply the peptide solution to the HyNic-functionalized surface.

-

Incubation: Incubate for 1-2 hours at room temperature. If aniline is used as a catalyst, the reaction may proceed to completion in a much shorter time.

-

Final Washing: Wash the surface extensively with the Washing Buffer to remove any non-covalently bound peptide. Follow with a final rinse with DI water.

-

Drying and Storage: Dry the surface under a gentle stream of nitrogen. The peptide-immobilized surface is now ready for use in downstream applications. Store in a dry, sealed container at 4°C.

Protocol 3: Characterization and Quantification of Immobilized Peptides

Quantification of the immobilized peptide is crucial for ensuring reproducibility and for the interpretation of subsequent interaction studies.

-

Spectrophotometric Quantification of the Hydrazone Bond: The formation of the bis-arylhydrazone bond between HyNic and 4FB results in a chromophore that absorbs light at 354 nm, with a molar extinction coefficient of approximately 29,000 M⁻¹cm⁻¹. This property can be leveraged to quantify the amount of conjugated peptide, particularly on transparent surfaces.

-

Surface Plasmon Resonance (SPR): For SPR sensor chips, the immobilization process can be monitored in real-time. The increase in resonance units (RU) upon peptide binding is proportional to the amount of immobilized peptide. A general rule of thumb is that for a 150 kDa protein, an immobilization level of 1000 RU corresponds to a surface density of about 1 ng/mm². For smaller peptides, higher RU values may be needed for subsequent interaction analysis.

-

X-ray Photoelectron Spectroscopy (XPS): XPS can be used to confirm the successful immobilization by detecting the elemental composition of the surface. An increase in the nitrogen signal after peptide immobilization is indicative of successful conjugation.

-

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): This technique can be used for the absolute quantification of surface-bound peptides. The peptide is cleaved from the surface and analyzed with an isotope-labeled internal standard.

Quantitative Data

The following tables summarize key quantitative parameters related to the HyNic-4FB conjugation chemistry, which is the final step in the immobilization process described.

Table 1: Reaction Parameters for HyNic-4FB Conjugation

| Parameter | Value/Condition | Reference |

| Optimal Reaction pH | 4.5 - 6.0 | |

| Recommended pH for Antibody/Protein Conjugation | 6.0 | |

| Molar Excess of HyNic-Peptide | 2-5 fold | |

| Aniline Catalyst Concentration | 10-100 mM | |

| Reaction Time (uncatalyzed) | ~2 hours | |

| Reaction Time (with 100 mM Aniline) | ~3 minutes | |

| Conjugate Stability (Temperature) | Stable up to 92°C | |

| Conjugate Stability (pH) | Stable from pH 2.0 to 10.0 |

Table 2: Spectroscopic Properties for Quantification

| Feature | Wavelength (λmax) | Molar Extinction Coefficient (ε) | Reference |

| Bis-arylhydrazone bond | 354 nm | 29,000 M⁻¹cm⁻¹ |

Table 3: Example of Peptide Surface Density from Literature (using a different immobilization chemistry for context)

| Peptide | Immobilization Method | Surface Density | Reference |

| Melimine | Azidobenzoic acid linker on glass | 0.237 nmol/coverslip | |

| Mel4 | Azidobenzoic acid linker on glass | 0.298 nmol/coverslip |

Visualizations

Experimental Workflow

Caption: Experimental workflow for peptide immobilization.

Chemical Reaction Mechanism

Caption: Two-step chemical reaction for immobilization.

Peptide-Receptor Signaling Pathway

Caption: Generic GPCR signaling cascade activation.

References

Application Notes and Protocols for Hydrazone Ligation with DBCO-PEG4-HyNic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazone ligation is a robust and versatile bioconjugation technique widely employed in drug development, proteomics, and various life science research applications. This method facilitates the formation of a stable covalent bond between a hydrazinonicotinamide (HyNic) moiety and an aldehyde or ketone group. The resulting hydrazone bond is notably stable at physiological pH but can be engineered to be cleavable under acidic conditions, a desirable feature for controlled drug release within the acidic microenvironments of endosomes and lysosomes.[1][2]

DBCO-PEG4-HyNic is a heterobifunctional linker that offers the dual advantage of participating in both hydrazone ligation and copper-free click chemistry. It features a HyNic group for reaction with carbonyls and a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC).[] The polyethylene glycol (PEG4) spacer enhances solubility and reduces steric hindrance. This application note provides a detailed protocol for performing hydrazone ligation using this compound with an aldehyde- or ketone-modified biomolecule.

Principle of the Reaction

The core of the hydrazone ligation is the reaction between the aromatic hydrazine of the HyNic group on this compound and a carbonyl group (aldehyde or ketone) on a target molecule, such as a protein, antibody, or nanoparticle. This condensation reaction forms a stable bis-aryl hydrazone bond. The reaction rate is pH-dependent, with optimal rates typically observed in slightly acidic conditions (pH 4.5-6.0). However, for applications requiring physiological pH (7.4), the use of a catalyst, such as aniline, can significantly accelerate the reaction.[4]

Quantitative Data Summary

The efficiency and stability of the hydrazone bond are critical parameters in bioconjugation. The following table summarizes key quantitative data related to hydrazone ligation, providing a basis for experimental design.

| Parameter | Condition | Typical Value | Reference |

| Reaction pH | Optimal for uncatalyzed reaction | 4.5 - 6.0 | [5] |

| For aniline-catalyzed reaction | 6.0 - 7.4 | ||

| Catalyst Concentration | Aniline | 10-100 mM | |

| Reaction Time | Uncatalyzed (pH 4.5-6.0) | 2 - 16 hours | |

| Aniline-catalyzed (pH 7.4) | 1 - 4 hours | ||

| Half-life of Hydrazone Bond | pH 7.4 (in buffer) | > 72 hours (aromatic hydrazone) | |

| pH 5.0-5.5 (in buffer) | 2 - 4.4 hours | ||

| pH 7.4 (in plasma) | ~ 48 hours | ||

| Molar Extinction Coefficient | Bis-aryl hydrazone bond | 29,000 L/(mol·cm) at 354 nm |

Experimental Protocols

This section provides a detailed methodology for the hydrazone ligation of an aldehyde-modified protein with this compound.

Materials

-

Aldehyde-modified protein (e.g., antibody, enzyme)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Modification Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0

-

Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0

-

Catalyst Stock Solution (optional): 1 M Aniline in DMF

-

Quenching Buffer: 1 M Glycine, pH 8.0

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

-

Spectrophotometer or plate reader

-

HPLC system with a C18 column

-

Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Step 1: Preparation of Aldehyde-Modified Protein

If your protein of interest does not already contain an aldehyde or ketone group, it must be modified first. A common method is to use a linker such as succinimidyl 4-formylbenzoate (S-4FB) to introduce an aromatic aldehyde onto primary amines (e.g., lysine residues) of the protein.

-

Dissolve the protein in Modification Buffer to a concentration of 1-5 mg/mL.

-

Prepare a 10 mM stock solution of S-4FB in anhydrous DMF.

-

Add a 10- to 20-fold molar excess of the S-4FB stock solution to the protein solution.

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

Remove the excess, unreacted S-4FB by passing the solution through a desalting column equilibrated with Conjugation Buffer .

-

Determine the concentration of the aldehyde-modified protein using a standard protein assay (e.g., BCA) or by measuring its absorbance at 280 nm.

Step 2: Hydrazone Ligation Reaction

-

Dissolve the aldehyde-modified protein in Conjugation Buffer to a final concentration of 1-10 µM.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

-

Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.

-

For catalyzed reaction (at pH 7.0-7.4): Add the Catalyst Stock Solution to a final concentration of 10-50 mM aniline.

-

Incubate the reaction at room temperature for 2-4 hours (catalyzed) or 4-16 hours (uncatalyzed at pH 6.0). The progress of the reaction can be monitored by measuring the increase in absorbance at 354 nm, which corresponds to the formation of the bis-aryl hydrazone bond.

-

(Optional) Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM to react with any remaining aldehyde groups. Incubate for 30 minutes at room temperature.

Step 3: Purification of the Conjugate

-

Remove the excess, unreacted this compound and catalyst by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

-

For higher purity, size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) can be employed, depending on the properties of the conjugate.

Step 4: Characterization of the Conjugate

-

UV-Vis Spectroscopy: Confirm the formation of the hydrazone bond by measuring the absorbance spectrum of the purified conjugate. A characteristic peak at approximately 354 nm indicates the presence of the bis-aryl hydrazone.

-

HPLC Analysis: Analyze the purified conjugate by reverse-phase or size-exclusion HPLC. A shift in the retention time compared to the unconjugated protein is indicative of successful conjugation.

-

Mass Spectrometry: Determine the molecular weight of the conjugate using ESI-MS or MALDI-TOF to confirm the addition of the this compound linker. This will also allow for the determination of the drug-to-antibody ratio (DAR) in the context of ADC development.

Visualizations

Hydrazone Ligation Reaction Scheme

Caption: Reaction scheme for hydrazone ligation.

Experimental Workflow

Caption: Workflow for hydrazone ligation.

References

Application Note & Protocols: Purification of DBCO-PEG4-HyNic Conjugated Antibodies

Audience: Researchers, scientists, and drug development professionals.

Abstract: The generation of antibody-drug conjugates (ADCs) and other precisely modified antibody constructs using click chemistry linkers like DBCO-PEG4-HyNic is a cornerstone of modern biopharmaceutical development. Post-conjugation, the reaction mixture contains a heterogeneous mix of desired conjugate, unconjugated antibody, excess linker/payload, and potentially aggregates. Effective purification is therefore a critical step to ensure the safety, efficacy, and homogeneity of the final product. This document provides an overview of common purification strategies and detailed protocols for methods such as Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), and Protein A Affinity Chromatography, tailored for this compound conjugated antibodies.

Overview of Purification Strategies

The purification of a this compound conjugated antibody aims to separate the final product from process-related impurities. The choice of method depends on the scale of the purification, the specific characteristics of the antibody and conjugated payload, and the desired final purity.

-

Size Exclusion Chromatography (SEC): A widely used method that separates molecules based on their hydrodynamic radius.[1] It is highly effective at removing small molecule impurities like unconjugated this compound linkers and free payloads from the much larger antibody conjugate.[2][3] SEC is also a primary analytical technique for quantifying high molecular weight species (aggregates) and fragments.[3][4]

-

Hydrophobic Interaction Chromatography (HIC): This technique separates molecules based on differences in their surface hydrophobicity. The conjugation of a this compound linker and a subsequent payload often increases the overall hydrophobicity of the antibody. HIC can be a powerful tool to separate ADC species with different drug-to-antibody ratios (DARs) and remove unconjugated antibody, which is less hydrophobic.

-

Affinity Chromatography (Protein A/G): This method leverages the highly specific interaction between the Fc region of IgG antibodies and immobilized Protein A or Protein G. It is an excellent capture step to isolate all antibody-related species (conjugated and unconjugated) from other reaction components, such as excess linkers or non-antibody proteins. It can be used as an initial capture step before a polishing step like SEC or HIC.

-

Tangential Flow Filtration (TFF): Also known as cross-flow filtration, TFF is a rapid and efficient method for buffer exchange (diafiltration) and concentration. It is particularly useful for removing small molecule reagents post-conjugation and for concentrating the product before or after chromatography steps.

Workflow for Antibody Conjugate Purification

A typical purification workflow involves one or more chromatography steps designed to remove different types of impurities. The following diagram illustrates a general workflow.

Caption: General workflow for purifying conjugated antibodies.

Comparison of Purification Methods

The selection of a purification strategy is critical and depends on the specific goals of the experiment.

| Method | Principle of Separation | Primary Application | Advantages | Limitations | Typical Recovery | Typical Purity |

| Size Exclusion (SEC) | Hydrodynamic Radius (Size) | Removal of small molecules (free linker/drug), aggregate analysis. | Mild, non-denaturing conditions; high resolution for size variants. | Limited loading capacity; not suitable for separating species of similar size (e.g., different DARs). | >95% | >99% (monomer) |

| Hydrophobic Interaction (HIC) | Surface Hydrophobicity | Separation of ADC species by DAR; removal of unconjugated antibody. | High resolving power for different hydrophobic species; operates under non-denaturing conditions. | Requires careful method development (salt, gradient); hydrophobic payloads can cause secondary interactions. | 80-95% | Can isolate specific DAR species. |

| Protein A Affinity | Specific binding to IgG Fc region | Capture of all antibody species from crude mixture. | High specificity and purity in a single step; high binding capacity. | Co-elutes conjugated and unconjugated antibody; requires low pH for elution which can promote aggregation. | >90% | >95% (total IgG) |

| Tangential Flow Filtration (TFF) | Molecular Weight Cut-off | Buffer exchange, concentration, removal of small molecules. | Rapid, scalable, economical for buffer exchange. | Does not separate antibody variants (e.g., aggregates, different DARs). | >98% | N/A (removes small molecules) |

Detailed Experimental Protocols

Protocol 1: Purification using Size Exclusion Chromatography (SEC)

This protocol is designed to remove unconjugated this compound linker and other small molecules from the antibody conjugation reaction.

A. Materials & Equipment

-

SEC Column (e.g., Superdex 200 Increase 10/300 GL, Sephacryl S-300 HR)

-

Chromatography System (e.g., ÄKTA pure, FPLC)

-

Mobile Phase/Running Buffer: Phosphate Buffered Saline (PBS), pH 7.4

-

0.22 µm sterile filters

-

UV Detector (monitoring at 280 nm)

B. Experimental Workflow Diagram

Caption: Step-by-step workflow for SEC purification.

C. Step-by-Step Procedure

-

Buffer Preparation: Prepare the mobile phase (PBS, pH 7.4), filter it through a 0.22 µm filter, and thoroughly degas it.

-

System and Column Equilibration: Install the SEC column on the chromatography system. Wash the system pumps with the mobile phase. Equilibrate the column with at least 2 column volumes (CVs) of mobile phase at the recommended flow rate (e.g., 0.5-1.0 mL/min for a 10/300 column) until the UV baseline at 280 nm is stable.

-

Sample Preparation: Centrifuge the crude conjugation mixture (e.g., at 14,000 x g for 10 minutes) to remove any precipitates. Filter the supernatant through a 0.22 µm syringe filter.

-

Sample Loading: Inject the prepared sample onto the column. The sample volume should ideally be less than 2% of the total column volume for optimal resolution.

-

Elution and Fraction Collection: Perform an isocratic elution with the mobile phase for at least 1 CV. Monitor the absorbance at 280 nm. The antibody conjugate will elute first in the void volume, followed by smaller molecules. Collect fractions corresponding to the main protein peak.

-

Analysis: Pool the fractions containing the purified conjugate. Determine the protein concentration using UV-Vis spectroscopy (A280). Analyze purity by analytical SEC and/or SDS-PAGE to confirm the removal of small molecules and assess the level of aggregation.

Protocol 2: Purification using Hydrophobic Interaction Chromatography (HIC)

This protocol is suitable for separating conjugated antibodies from unconjugated species based on increased hydrophobicity.

A. Materials & Equipment

-

HIC Column (e.g., Phenyl Sepharose, Butyl Sepharose)

-

Chromatography System with gradient capability

-

Mobile Phase A (Binding Buffer): e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0.

-

Mobile Phase B (Elution Buffer): e.g., 25 mM Sodium Phosphate, pH 7.0.

-

UV Detector (280 nm)

B. Experimental Workflow Diagram

Caption: Step-by-step workflow for HIC purification.

C. Step-by-Step Procedure

-

Buffer Preparation: Prepare and degas Mobile Phase A and Mobile Phase B.

-

Column Equilibration: Equilibrate the HIC column with 5-10 CVs of Mobile Phase A until the UV baseline is stable.

-

Sample Preparation: Adjust the crude conjugation mixture (or sample from a previous purification step) to a final ammonium sulfate concentration that promotes binding (e.g., 0.5 M to 1.0 M) by adding a high-concentration stock solution. Centrifuge to remove any precipitate.

-

Sample Loading: Load the prepared sample onto the equilibrated column.

-

Elution: Elute the bound proteins using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 10-20 CVs. Unconjugated antibody (less hydrophobic) will elute first, followed by conjugated species in order of increasing DAR.

-

Fraction Collection: Collect fractions throughout the gradient.

-

Analysis and Regeneration: Analyze fractions for purity, DAR, and recovery. Pool the desired fractions. Regenerate the column with a sanitization buffer (e.g., 0.5 M NaOH) if necessary, followed by storage in an appropriate buffer (e.g., 20% Ethanol).

Concluding Remarks

The purification of this compound conjugated antibodies is a multi-step process that is critical for obtaining a homogeneous and active final product. A combination of techniques is often required. For instance, an initial capture on Protein A can be followed by a polishing step using SEC to remove aggregates or HIC to isolate a specific DAR species. The protocols provided here serve as a starting point, and optimization of buffer conditions, gradients, and column choice is essential for each specific antibody conjugate. Robust analytical methods, such as analytical SEC, HIC, and mass spectrometry, are required to characterize the final product and ensure it meets the required quality attributes.

References

Application Notes and Protocols for Creating Fluorescent Probes Using DBCO-PEG4-HyNic

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the synthesis, purification, and characterization of fluorescent probes using the heterobifunctional linker, DBCO-PEG4-HyNic. This linker possesses two distinct reactive moieties: a dibenzocyclooctyne (DBCO) group for copper-free click chemistry (SPAAC) and a hydrazinonicotinamide (HyNic) group for reaction with aldehydes. The inclusion of a hydrophilic polyethylene glycol (PEG4) spacer enhances solubility and minimizes steric hindrance during conjugation.

The protocols outlined below focus on the utilization of the HyNic group to conjugate an aldehyde-modified fluorescent dye, thereby creating a versatile fluorescent probe. This probe can subsequently be attached to an azide-containing biomolecule of interest (e.g., proteins, peptides, nucleic acids) via the DBCO group in a bioorthogonal manner. This two-step approach allows for the pre-labeling of a fluorescent dye with the linker, followed by the highly specific and efficient copper-free click reaction with the target biomolecule. This method is particularly advantageous for labeling sensitive biological molecules where the presence of a copper catalyst could be detrimental.

Materials and Reagents

-

This compound

-

Aldehyde-modified fluorescent dye (e.g., Alexa Fluor™ 488 aldehyde, or a custom-synthesized dye)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0

-

Aniline (for catalysis)

-

Quenching Buffer: 1 M Glycine, pH 7.0

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

-

C18 HPLC column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Mass Spectrometer (e.g., ESI-MS)

-

Fluorometer

Experimental Protocols

Protocol 1: Synthesis of an Aldehyde-Modified Fluorescent Dye

If a commercially available aldehyde-modified fluorescent dye is not used, one can be synthesized from an amine-containing dye and an aldehyde-containing NHS ester, such as 4-formylbenzoyl-N-hydroxysuccinimide ester (4FB-NHS).

-

Dissolve the Amine-Containing Dye: Dissolve the amine-containing fluorescent dye (e.g., an amine-modified Alexa Fluor™ dye) in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

-

Prepare the 4FB-NHS Solution: Immediately before use, dissolve 4-formylbenzoyl-N-hydroxysuccinimide ester in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

-

Reaction Setup: In a microcentrifuge tube, add the dissolved amine-containing dye. While vortexing gently, add a 1.5 to 3-fold molar excess of the dissolved 4FB-NHS ester.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Purification: Purify the aldehyde-modified dye using RP-HPLC with a C18 column. A typical gradient would be from 5% to 95% Mobile Phase B over 30 minutes. Collect the fractions containing the desired product and confirm its identity by mass spectrometry.

-

Drying and Storage: Lyophilize the purified product and store it at -20°C, desiccated and protected from light.

Protocol 2: Conjugation of this compound to an Aldehyde-Modified Fluorescent Dye